

Preclinical Profile of NVP-DFF332: A Selective HIF-2 α Inhibitor in Oncology

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Compound of Interest

Compound Name: NVP-DFF332

Cat. No.: B15572735

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This technical guide provides a comprehensive overview of the preclinical studies of **NVP-DFF332**, a selective, orally bioavailable, allosteric inhibitor of the Hypoxia-Inducible Factor-2 α (HIF-2 α) transcription factor. **NVP-DFF332** was under development by Novartis for the treatment of advanced clear cell renal cell carcinoma (ccRCC) and other malignancies characterized by the stabilization of HIFs.[1][2][3] Although its clinical development was halted for business reasons, the preclinical data underscore the potential of targeting the HIF-2 α pathway in oncology.[4]

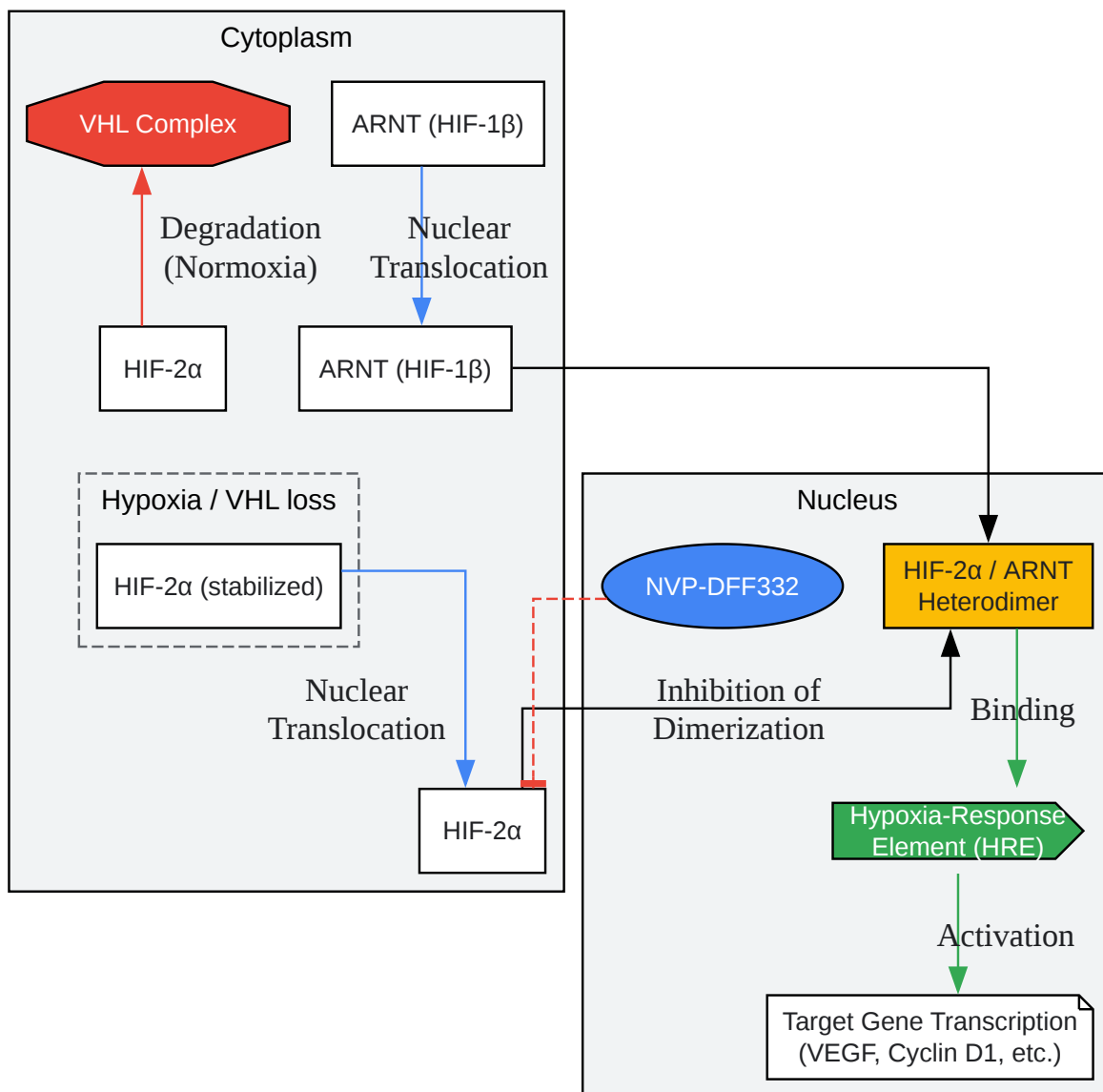
Core Mechanism of Action: Targeting the VHL/HIF-2 α Axis

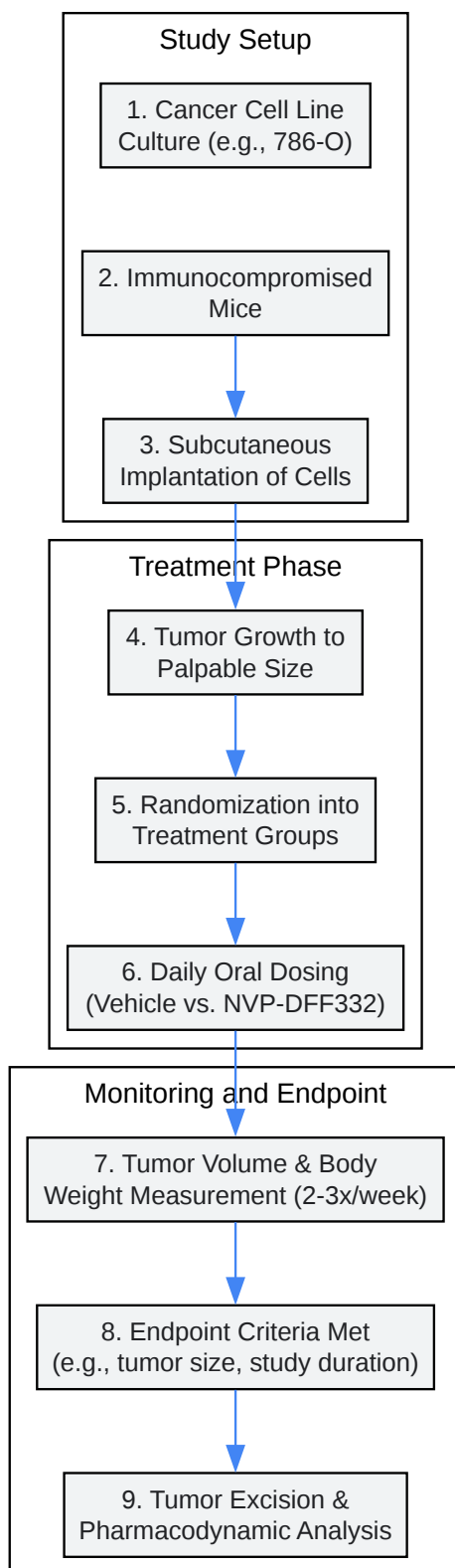
NVP-DFF332 functions by specifically targeting the HIF-2 α subunit. In well-oxygenated cells, the von Hippel-Lindau (VHL) tumor suppressor protein, as part of an E3 ubiquitin ligase complex, recognizes and targets the HIF- α subunits for proteasomal degradation.[5][6] In a significant portion of ccRCC cases, the VHL gene is inactivated, leading to the constitutive stabilization and accumulation of HIF- α subunits, particularly HIF-2 α .[7][8]

HIF-2 α then translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 β .[5] This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving the transcription of proteins involved in tumorigenesis, including angiogenesis (e.g., VEGF), cell

proliferation, and metabolism.[5][7] **NVP-DFF332** allosterically binds to a pocket within the PAS-B domain of HIF-2 α , preventing its heterodimerization with ARNT and thereby inhibiting the transcription of its target genes.[5]

Signaling Pathway Diagram





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